![molecular formula C10H17NO3Si B14003902 N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline, also known as anilino-methyl-trimethoxysilane, is a versatile organosilicon compound. It is characterized by the presence of a phenyl group attached to a silicon atom through a methylene bridge, which is further connected to three methoxy groups. This compound is widely used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[dimethoxy(methyl)silyl]oxymethyl]aniline typically involves the reaction of aniline with chloromethyltrimethoxysilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using distillation or recrystallization techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Siloxanes.
Substitution: Substituted silanes with various functional groups.
Aplicaciones Científicas De Investigación
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline has numerous applications in scientific research and industry:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties
Mecanismo De Acción
The mechanism of action of N-[[dimethoxy(methyl)silyl]oxymethyl]aniline primarily involves the hydrolysis and condensation of its methoxy groups. Upon hydrolysis, silanol groups are formed, which can further condense to create siloxane bonds. These reactions facilitate the formation of strong bonds with various substrates, making it an effective coupling agent .
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)trimethoxysilane: Similar in structure but with a propyl chain instead of a phenyl group.
(N-Phenylaminomethyl)trimethoxysilane: Another variant with a different substitution pattern on the silicon atom.
Uniqueness
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline is unique due to the presence of the phenyl group, which imparts distinct chemical properties such as increased hydrophobicity and enhanced thermal stability. These properties make it particularly suitable for applications requiring strong and durable bonds .
Propiedades
Fórmula molecular |
C10H17NO3Si |
|---|---|
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(3,13-2)14-9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clave InChI |
QGFMQZCGUPDJCN-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(OC)OCNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


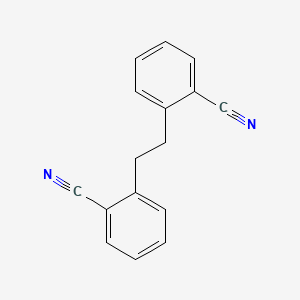
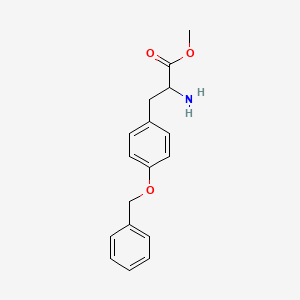
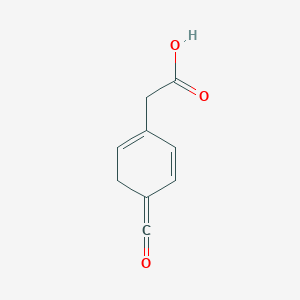
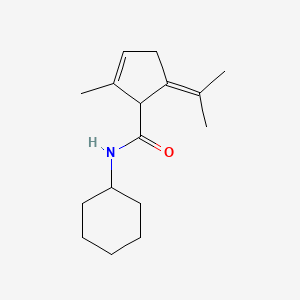
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
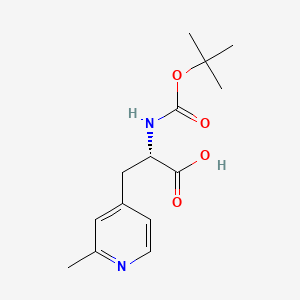
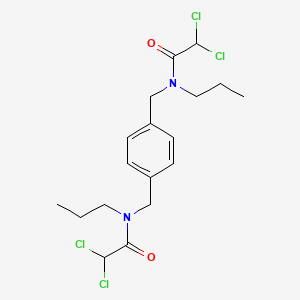
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)
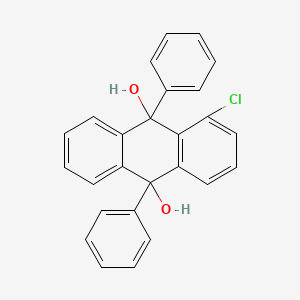
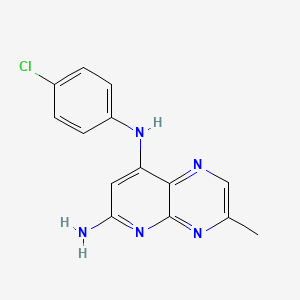
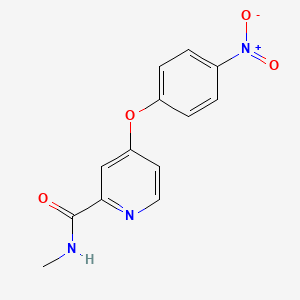
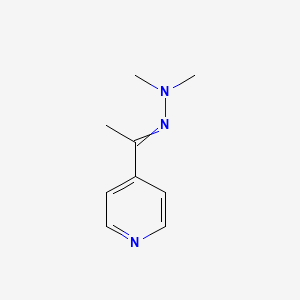
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
